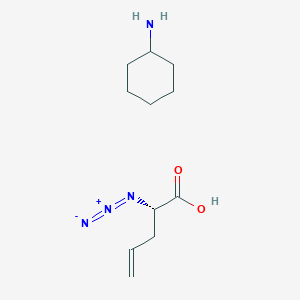
POLYGLYCERYL-10 DIISOSTEARATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
POLYGLYCERYL-10 DIISOSTEARATE is a compound widely used in the cosmetic and personal care industry. It is known for its emulsifying properties, which help in forming stable mixtures of oil and water. This compound is derived from glycerin and isostearic acid, making it a non-ionic surfactant that is compatible with organic formulations .
Preparation Methods
POLYGLYCERYL-10 DIISOSTEARATE is synthesized through the esterification of polyglycerin-10 with isostearic acid. The reaction typically involves heating the reactants in the presence of a catalyst to facilitate the esterification process. Industrial production methods often employ high shear mixing and controlled temperature conditions to ensure a consistent product quality .
Chemical Reactions Analysis
POLYGLYCERYL-10 DIISOSTEARATE primarily undergoes esterification reactions. It is relatively stable under normal conditions but can hydrolyze in the presence of strong acids or bases. Common reagents used in its reactions include catalysts like sulfuric acid or enzymes for biocatalytic processes. The major products formed from these reactions are esters and glycerol derivatives .
Scientific Research Applications
POLYGLYCERYL-10 DIISOSTEARATE has a broad range of applications in scientific research. In chemistry, it is used as an emulsifier in various formulations. In biology and medicine, it is employed in the development of drug delivery systems due to its biocompatibility and ability to form stable emulsions. In the industry, it is used in the formulation of cosmetics, skincare products, and personal care items due to its moisturizing and emulsifying properties .
Mechanism of Action
The mechanism of action of POLYGLYCERYL-10 DIISOSTEARATE involves its ability to reduce the interfacial tension between oil and water, thereby promoting the formation of stable emulsions. It achieves this by forming micelles around oil droplets, which prevents them from coalescing. This compound interacts with the lipid bilayers of the skin, enhancing the delivery of active ingredients in cosmetic formulations .
Comparison with Similar Compounds
POLYGLYCERYL-10 DIISOSTEARATE is often compared with other polyglyceryl esters such as POLYGLYCERYL-3 DIISOSTEARATE and POLYGLYCERYL-10 DISTEARATE. While all these compounds serve as emulsifiers, this compound is unique due to its higher degree of polymerization, which provides better emulsifying properties and stability in formulations. Similar compounds include:
- POLYGLYCERYL-3 DIISOSTEARATE
- POLYGLYCERYL-10 DISTEARATE
- POLYGLYCERYL-6 STEARATE .
Properties
CAS No. |
102033-55-6 |
|---|---|
Molecular Formula |
NULL |
Molecular Weight |
0 |
Synonyms |
POLYGLYCERYL-10 DIISOSTEARATE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2S)-5-[[amino-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonylamino]methylidene]amino]-2-azidopentanoic acid](/img/structure/B1165761.png)
